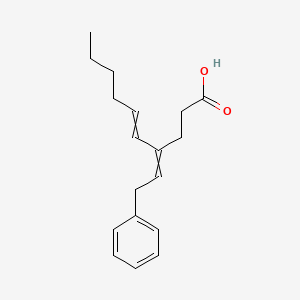
4-(2-Phenylethylidene)dec-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethylidene)dec-5-enoic acid is a chemical compound with the molecular formula C18H24O2 It contains a phenylethylidene group attached to a decenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethylidene)dec-5-enoic acid typically involves the reaction of a phenylethylidene precursor with a decenoic acid derivative. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylethylidene)dec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The double bonds in the phenylethylidene and decenoic acid moieties can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-Phenylethylidene)dec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenethylidene-5-decenoic acid: Similar structure but with different substitution patterns on the aromatic ring.
Undecylenic acid: An unsaturated fatty acid with a similar carbon chain length but lacking the phenylethylidene group.
Uniqueness
4-(2-Phenylethylidene)dec-5-enoic acid is unique due to its combination of an aromatic ring and a long aliphatic chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
919283-89-9 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
4-(2-phenylethylidene)dec-5-enoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-6-11-17(14-15-18(19)20)13-12-16-9-7-5-8-10-16/h5-11,13H,2-4,12,14-15H2,1H3,(H,19,20) |
Clé InChI |
QSTILZVWXZKMHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(=CCC1=CC=CC=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


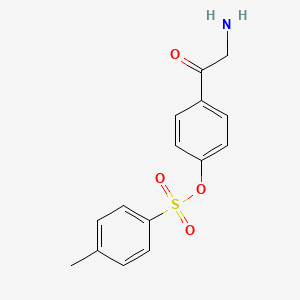

![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
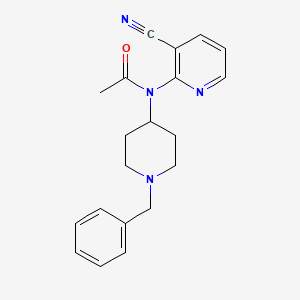
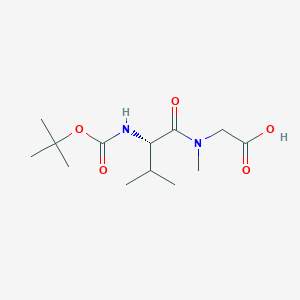
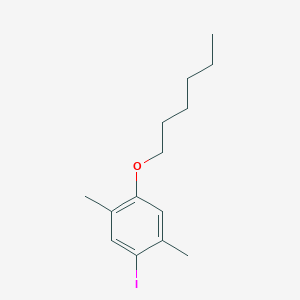
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
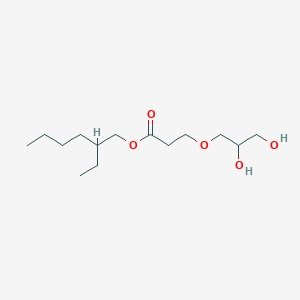
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

